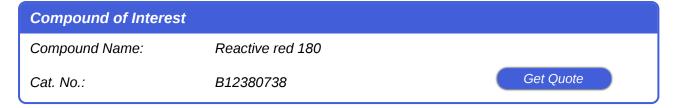


Toxicological Profile of Reactive Red 180: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for the synthetic azo dye, C.I. **Reactive Red 180** (CAS No. 72828-03-6). The information is compiled to assist researchers, scientists, and drug development professionals in evaluating the potential hazards associated with this compound. The guide summarizes key toxicological endpoints, details experimental methodologies based on internationally recognized guidelines, and presents logical workflows for toxicological assessment.

Executive Summary

Reactive Red 180 is a widely used dye in the textile industry. An evaluation of its toxicological profile reveals data on its acute toxicity and ecotoxicity. However, significant data gaps exist for several critical endpoints, including skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. This guide presents the available quantitative data in a structured format and describes the standard experimental protocols that would be employed to generate the missing information, primarily based on Organisation for Economic Cooperation and Development (OECD) guidelines.

Chemical and Physical Properties



Property	Value
Chemical Name	C.I. Reactive Red 180
CAS Number	72828-03-6
Molecular Formula	C29H19N3Na4O17S5
Molecular Weight	933.76 g/mol
Appearance	Red powder
Water Solubility	50 g/L

Toxicological Data

A summary of the available quantitative toxicological data for **Reactive Red 180** is presented below.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (male/female)	Oral	> 2000 mg/kg bw	[1]
LD50	Rat (male/female)	Dermal	> 2000 mg/kg bw	[1]

Ecotoxicity



Endpoint	Species	Duration	Value	Reference
LC50	Danio rerio (Zebra fish)	96 hours	> 89 mg/L	[1]
EC50	Daphnia magna (Water flea)	48 hours	> 1000 mg/L	[1]
EC50	Pseudokirchnerie Ila subcapitata (Green algae)	72 hours	63.6 mg/L	[1]
IC ₅₀	Microorganisms	99 hours	> 1000 mg/L	[1]

Experimental Protocols

Detailed methodologies for the key toxicological endpoints are described below, based on standard OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of **Reactive Red 180** was likely determined using a protocol similar to the OECD Guideline 401.[2] This method is designed to assess the adverse effects occurring within a short time after oral administration of a single dose of a substance.[2]

- Test Animals: Healthy young adult rats of a single sex (females are often preferred) are used.
 [2]
- Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[2] The animals are fasted prior to dosing. Observations of effects and mortality are made systematically at least once daily for up to 14 days.[2][3]
- Endpoint: The LD₅₀ (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[2]

Acute Dermal Toxicity (OECD 402)



The acute dermal toxicity was likely assessed following a protocol similar to OECD Guideline 402.[3] This test evaluates the potential short-term hazards of a chemical substance when exposed through the skin.[3]

- Test Animals: Healthy young adult rats with healthy, intact skin are used.[4]
- Procedure: The test substance is applied uniformly over a shaved area of the skin
 (approximately 10% of the total body surface area) and held in contact with the skin for a 24hour period under a porous gauze dressing.[3][5][6] Animals are observed for signs of
 toxicity and mortality daily for at least 14 days.[3][6]
- Endpoint: The LD₅₀ is determined, representing the dose that causes mortality in 50% of the test animals.[6]

Fish, Acute Toxicity Test (OECD 203)

The aquatic toxicity to fish was likely determined using a method similar to OECD Guideline 203.[7]

- Test Organism: A standard freshwater fish species, such as the Zebra fish (Danio rerio), is used.[8][9]
- Procedure: Fish are exposed to the test substance in a range of at least five concentrations for a period of 96 hours.[7][10] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[7]
- Endpoint: The LC₅₀ (median lethal concentration) is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the exposure period.[8]

Daphnia sp., Acute Immobilisation Test (OECD 202)

The toxicity to aquatic invertebrates was likely assessed following OECD Guideline 202.[11][12]

- Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[11][13]
- Procedure: The daphnids are exposed to at least five concentrations of the test substance for 48 hours.[11][12] Immobilisation (the inability to swim) is recorded at 24 and 48 hours.[11]
 [13]



• Endpoint: The EC₅₀ (median effective concentration) is calculated, which is the concentration that causes immobilisation in 50% of the daphnids.[13][14]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

The toxicity to algae was likely determined using a method similar to OECD Guideline 201.[15] [16]

- Test Organism: A species of freshwater green algae, such as Pseudokirchneriella subcapitata, is used.[17]
- Procedure: Exponentially growing algae are exposed to the test substance in batch cultures at a range of at least five concentrations for a period of 72 hours.[15][16] The growth of the algae is measured at 24-hour intervals.[18]
- Endpoint: The EC₅₀ is calculated based on the inhibition of growth (cell number increase) compared to a control group.[19]

Data Gaps and Standard Methodologies for Future Research

There is a significant lack of publicly available data for several critical toxicological endpoints for **Reactive Red 180**. The following sections describe the standard methodologies that would be used to generate this data.

Skin Corrosion/Irritation

No data available. A standard in vivo study would follow OECD Guideline 404. This involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of time. In vitro methods using reconstructed human epidermis models (OECD Guideline 439) are now widely used as an alternative to animal testing.

Serious Eye Damage/Irritation

No data available. The standard in vivo method is OECD Guideline 405, which involves instilling the test substance into the eye of a rabbit and observing for corneal opacity, iritis, and



conjunctival redness and chemosis. Validated in vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437) and the Isolated Chicken Eye (ICE) test (OECD Guideline 438), are available.

Respiratory or Skin Sensitization

No data available. For skin sensitization, the Local Lymph Node Assay (LLNA) in mice (OECD Guideline 429) is a common in vivo method that measures lymphocyte proliferation in the draining lymph nodes. In vitro methods are also being developed and validated.

Germ Cell Mutagenicity

No data available. A standard battery of genotoxicity tests is typically required. This includes:

- Ames Test (OECD Guideline 471): A bacterial reverse mutation assay to detect point mutations.
- In vitro Micronucleus Test (OECD Guideline 487): To detect chromosomal damage in mammalian cells.
- In vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): To assess chromosomal damage in bone marrow cells of rodents.

Carcinogenicity

No data available. A long-term carcinogenicity bioassay, typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., 2 years), would be required. These studies are conducted according to guidelines such as those from the National Toxicology Program (NTP).

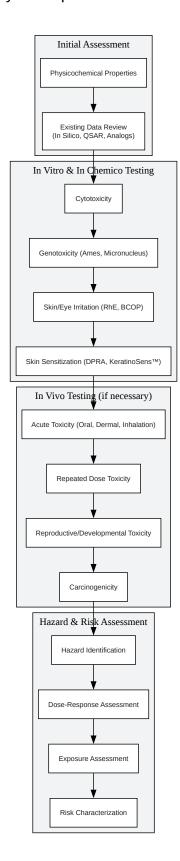
Reproductive Toxicity

No data available. A two-generation reproductive toxicity study in rats (OECD Guideline 416) is the standard for assessing potential effects on fertility and development. This study involves exposing one generation of animals to the test substance and evaluating reproductive performance and the health of their offspring, who are then also exposed and mated to produce a second generation.



Visualizations

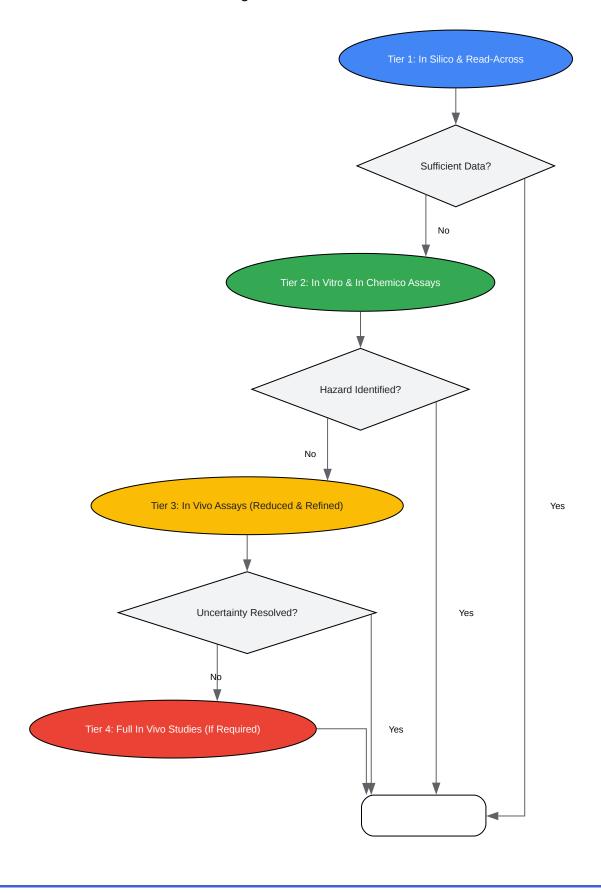
The following diagrams illustrate key conceptual frameworks in toxicological assessment.





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Figure 1: General workflow for toxicological assessment of a chemical substance.





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Figure 2: A tiered testing strategy for hazard identification.

Conclusion

The available toxicological data for **Reactive Red 180** is limited, primarily covering acute toxicity and ecotoxicity. While this information is valuable, the absence of data on chronic effects, irritation, sensitization, and genotoxicity represents a significant knowledge gap. For a comprehensive risk assessment, further testing according to established international guidelines is necessary. This guide serves as a foundational document summarizing the current state of knowledge and outlining the path for future toxicological evaluation of this compound.

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- To cite this document: BenchChem. [Toxicological Profile of Reactive Red 180: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380738#toxicological-data-for-reactive-red-180]

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